

Technical Guide: Structure Elucidation of 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid

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Compound of Interest

Compound Name: 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid

Cat. No.: B1298686

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid is a member of the benzofuran family, a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities. The precise determination of the chemical structure of such molecules is a critical step in drug discovery and development, ensuring the correct identification and subsequent investigation of their therapeutic potential.

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of **5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid**. While specific experimental data for this exact compound is not extensively available in published literature, this guide will utilize data from closely related analogs, primarily the methoxy derivative, to illustrate the elucidation process. The principles and techniques described herein are fundamental to the structural characterization of novel organic molecules.

Chemical Structure and Properties

The foundational step in structure elucidation is the determination of the molecule's basic chemical properties.

- Molecular Formula: C₁₂H₁₂O₄ [1]
- Molecular Weight: 220.22 g/mol [1]
- Chemical Structure:

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Caption: Chemical structure of **5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid**.

Spectroscopic Data for Structure Elucidation

The following sections detail the expected spectroscopic data for **5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid** based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Data for **5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~12.0 - 13.0	Singlet (broad)	1H	-COOH
~7.4	Doublet	1H	Ar-H (H4)
~7.3	Doublet	1H	Ar-H (H7)
~6.9	Doublet of Doublets	1H	Ar-H (H6)
~4.1	Quartet	2H	-OCH ₂ CH ₃
~2.7	Singlet	3H	-CH ₃ (at C2)
~1.4	Triplet	3H	-OCH ₂ CH ₃

The ^{13}C NMR spectrum provides information about the number of different types of carbon atoms in the molecule.

Table 2: Predicted ^{13}C NMR Data for **5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid**

Chemical Shift (δ , ppm)	Assignment
~165	-COOH
~158	C5
~150	C7a
~148	C2
~125	C3a
~115	C4
~112	C7
~105	C6
~103	C3
~64	-OCH ₂ CH ₃
~15	-OCH ₂ CH ₃
~14	-CH ₃ (at C2)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for **5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (carboxylic acid)
~1700	Strong	C=O stretch (carboxylic acid)
~1600, ~1480	Medium	C=C stretch (aromatic)
~1250	Strong	C-O stretch (aryl ether & carboxylic acid)
~1100	Strong	C-O stretch (ether)

Mass Spectrometry (MS)

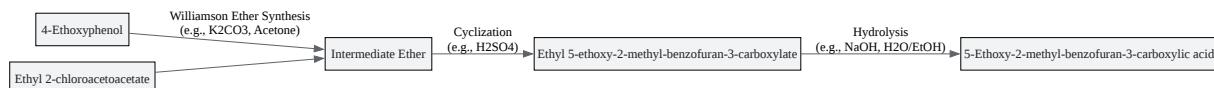
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid**, the molecular ion peak $[M]^+$ would be expected at m/z 220.

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and purification of the target compound, enabling its thorough characterization. While a specific protocol for the title compound is not readily available, a general synthetic approach for benzofuran-3-carboxylic acids is presented below, based on established methodologies for similar structures.[\[2\]](#)[\[3\]](#)

Synthesis of 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid

A plausible synthetic route involves the reaction of an appropriately substituted phenol with an α -halo- β -ketoester followed by cyclization and hydrolysis.



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Caption: Plausible synthetic workflow for the target compound.

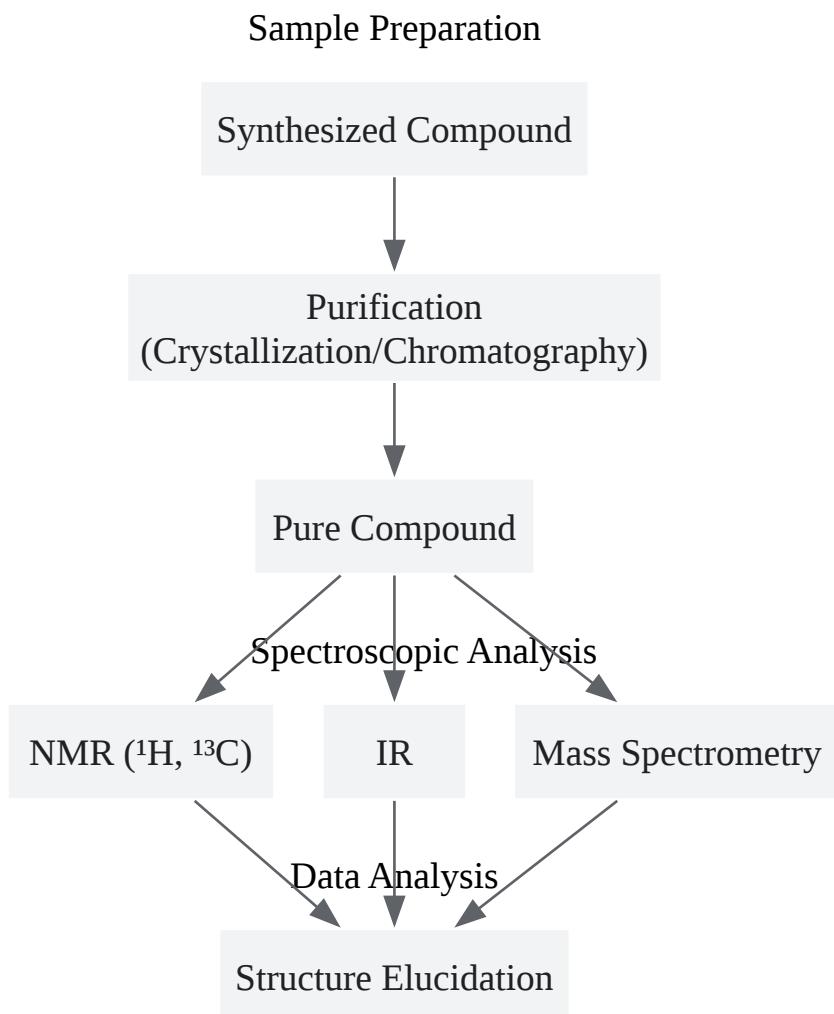
Protocol:

- Step 1: Synthesis of Ethyl 2-(4-ethoxyphenoxy)acetoacetate (Intermediate Ether).
 - To a solution of 4-ethoxyphenol in a suitable solvent (e.g., acetone), add a base (e.g., potassium carbonate).
 - To this mixture, add ethyl 2-chloroacetoacetate dropwise at room temperature.
 - Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
 - After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
 - Purify the crude product by column chromatography.
- Step 2: Cyclization to Ethyl 5-ethoxy-2-methyl-benzofuran-3-carboxylate.
 - Treat the intermediate ether with a strong acid (e.g., concentrated sulfuric acid) at a controlled temperature (e.g., 0 °C to room temperature).
 - Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the product by column chromatography.
- Step 3: Hydrolysis to **5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid**.
 - Dissolve the ethyl ester in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide).

- Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).
- Cool the reaction mixture and acidify with a dilute acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
- Filter the precipitate, wash with cold water, and dry to obtain the final product.

Characterization Techniques

The following outlines the general procedures for obtaining the spectroscopic data.



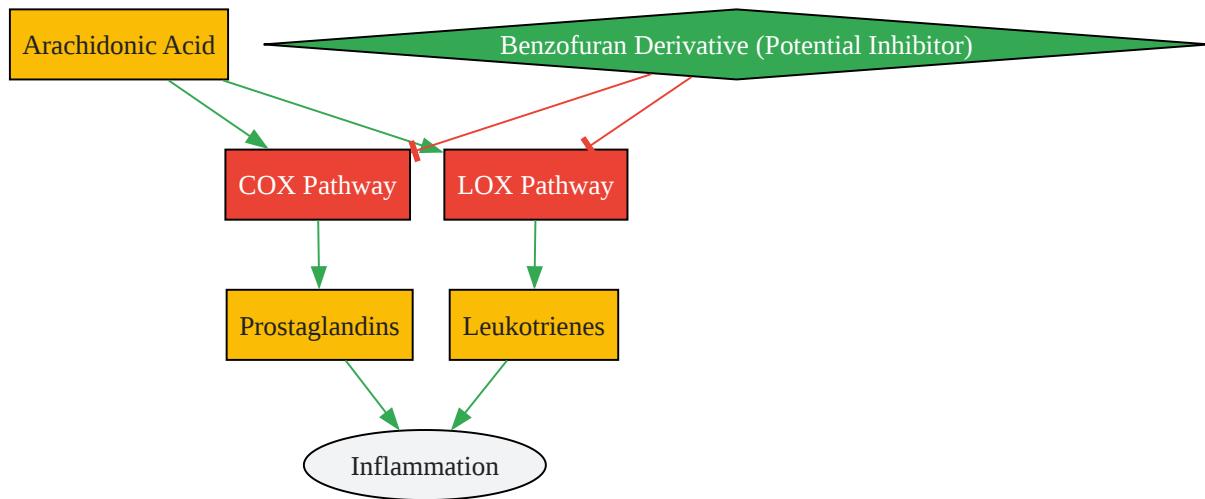
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Caption: General workflow for sample characterization.

- NMR Spectroscopy:
 - Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) containing tetramethylsilane (TMS) as an internal standard.
 - Acquire ^1H and ^{13}C NMR spectra on a high-resolution NMR spectrometer.
- IR Spectroscopy:
 - Prepare a sample by either making a KBr pellet or as a thin film on a salt plate.
 - Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
- Mass Spectrometry:
 - Introduce a solution of the compound into a mass spectrometer using a suitable ionization technique (e.g., Electrospray Ionization - ESI).
 - Obtain the mass spectrum to determine the molecular weight and fragmentation pattern.

Signaling Pathways and Biological Activity

Benzofuran derivatives are known to interact with various biological targets. While the specific signaling pathways modulated by **5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid** have not been reported, related compounds have shown potential as inhibitors of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key in the inflammatory pathway. Further research would be required to elucidate the specific biological activities and mechanisms of action for this compound.

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Caption: Potential inhibitory action on inflammatory pathways.

Conclusion

The structural elucidation of **5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid** relies on a combination of modern spectroscopic techniques. This guide has provided a framework for its synthesis and characterization based on established chemical principles and data from analogous compounds. The presented protocols and predicted data serve as a valuable resource for researchers working on the synthesis and characterization of novel benzofuran derivatives for potential therapeutic applications. Further experimental work is necessary to confirm the precise spectroscopic data and to explore the biological activity profile of this specific molecule.

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